molecular formula C25H27BrO9 B13062336 Diethyl 4-(2-bromo-5-methoxybenzoyl)-5-((tert-butoxycarbonyl)oxy)isophthalate

Diethyl 4-(2-bromo-5-methoxybenzoyl)-5-((tert-butoxycarbonyl)oxy)isophthalate

Cat. No.: B13062336
M. Wt: 551.4 g/mol
InChI Key: FDWUPKQXZNDHOZ-UHFFFAOYSA-N
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Description

Diethyl 4-(2-bromo-5-methoxybenzoyl)-5-((tert-butoxycarbonyl)oxy)isophthalate is a complex organic compound that features multiple functional groups, including ester, bromo, and methoxy groups. This compound is of interest in organic synthesis and medicinal chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-(2-bromo-5-methoxybenzoyl)-5-((tert-butoxycarbonyl)oxy)isophthalate typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of the bromo group to the benzene ring.

    Methoxylation: Addition of the methoxy group.

    Esterification: Formation of ester groups through reactions with alcohols and acids.

    Protection/Deprotection: Use of tert-butoxycarbonyl (Boc) as a protecting group for hydroxyl functionalities.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions could target the ester functionalities.

    Substitution: The bromo group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the bromo group.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its functional groups.

Biology

    Drug Development: Investigated for potential pharmacological properties.

    Biochemical Studies: Used in studies of enzyme interactions and metabolic pathways.

Medicine

    Therapeutic Agents: Potential use in the development of new therapeutic agents.

    Diagnostic Tools: May be used in the synthesis of diagnostic compounds.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 4-(2-bromo-5-methoxybenzoyl)-5-((tert-butoxycarbonyl)oxy)isophthalate would depend on its specific application. In drug development, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 4-(2-bromo-5-methoxybenzoyl)isophthalate: Lacks the tert-butoxycarbonyl group.

    Diethyl 4-(2-bromo-5-methoxybenzoyl)-5-hydroxyisophthalate: Has a hydroxyl group instead of the tert-butoxycarbonyl group.

Uniqueness

The presence of the tert-butoxycarbonyl group in Diethyl 4-(2-bromo-5-methoxybenzoyl)-5-((tert-butoxycarbonyl)oxy)isophthalate provides unique reactivity and protection during synthesis, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C25H27BrO9

Molecular Weight

551.4 g/mol

IUPAC Name

diethyl 4-(2-bromo-5-methoxybenzoyl)-5-[(2-methylpropan-2-yl)oxycarbonyloxy]benzene-1,3-dicarboxylate

InChI

InChI=1S/C25H27BrO9/c1-7-32-22(28)14-11-17(23(29)33-8-2)20(19(12-14)34-24(30)35-25(3,4)5)21(27)16-13-15(31-6)9-10-18(16)26/h9-13H,7-8H2,1-6H3

InChI Key

FDWUPKQXZNDHOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)OC(=O)OC(C)(C)C)C(=O)C2=C(C=CC(=C2)OC)Br)C(=O)OCC

Origin of Product

United States

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